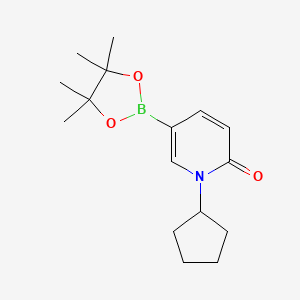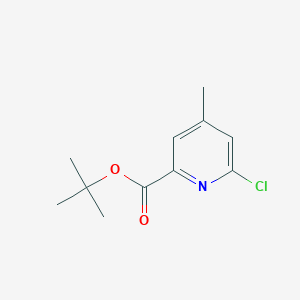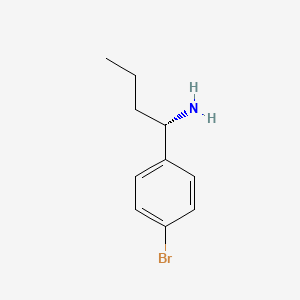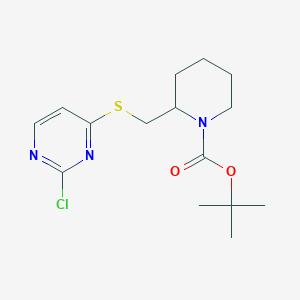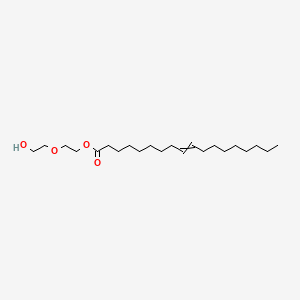
2-(2-Hydroxyethoxy)ethyl octadec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxyethoxy)ethyl octadec-9-enoate is an ester compound with the molecular formula C22H42O4. It is derived from 9-octadecenoic acid and 2-(2-hydroxyethoxy)ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethoxy)ethyl octadec-9-enoate typically involves the esterification of 9-octadecenoic acid with 2-(2-hydroxyethoxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethoxy)ethyl octadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the octadec-9-enoate moiety can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl group in the 2-(2-hydroxyethoxy)ethyl moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Ether derivatives, amine derivatives
Scientific Research Applications
2-(2-Hydroxyethoxy)ethyl octadec-9-enoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in the formulation of biocompatible materials and as a component in drug delivery systems.
Medicine: Investigated for its potential use in pharmaceutical formulations and as a carrier for active pharmaceutical ingredients.
Industry: Utilized in the production of lubricants, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethoxy)ethyl octadec-9-enoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release 9-octadecenoic acid and 2-(2-hydroxyethoxy)ethanol, which can then participate in further biochemical reactions. The compound’s surfactant properties enable it to interact with cell membranes and other biological structures, facilitating its use in drug delivery and other biomedical applications .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Hydroxyethoxy)ethyl octadec-9,12-dienoate
- 2-(2-Hydroxyethoxy)ethyl octadecanoate
- 2-(2-Hydroxyethoxy)ethyl hexadecanoate
Uniqueness
2-(2-Hydroxyethoxy)ethyl octadec-9-enoate is unique due to its specific combination of a long-chain fatty acid and a hydrophilic ethoxyethanol moiety. This structure imparts distinct surfactant properties, making it particularly useful in applications requiring both hydrophobic and hydrophilic interactions .
Properties
Molecular Formula |
C22H42O4 |
|---|---|
Molecular Weight |
370.6 g/mol |
IUPAC Name |
2-(2-hydroxyethoxy)ethyl octadec-9-enoate |
InChI |
InChI=1S/C22H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(24)26-21-20-25-19-18-23/h9-10,23H,2-8,11-21H2,1H3 |
InChI Key |
PHDVPEOLXYBNJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


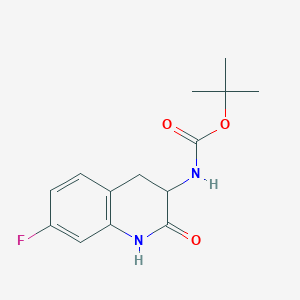
![2-(5-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetonitrile](/img/structure/B13980562.png)
![(2S,6R)-2-{[(1R,2R)-2-Ethylcyclopropyl]methyl}-6-hydroxy-3,3-dimethylcyclohexan-1-one](/img/structure/B13980563.png)
![N,N-bis[(4-methoxyphenyl)methyl]-1H-pyrazole-3-sulfonamide](/img/structure/B13980582.png)
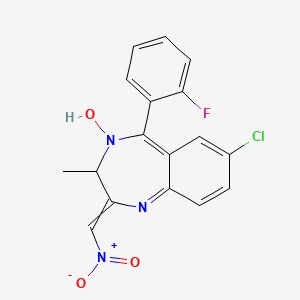
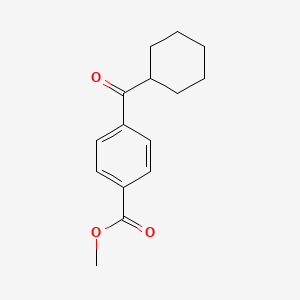
![4-(methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1H-pyrimidin-2-yl)carbamoylsulfamoyl]benzoic acid](/img/structure/B13980592.png)
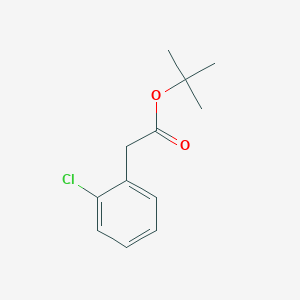
![6-(Dimethylamino)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13980607.png)
![2-Methyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13980610.png)
